1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine
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Overview
Description
1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzene, undergoes sulfonation to introduce the sulfonyl group.
Piperidine Substitution: The sulfonated intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
1-{[3,4,5-Trimethoxyphenyl]sulfonyl}piperidine: Lacks the additional sulfonyl group on the piperidine ring.
1-{[3,4,5-Trimethoxy-2-(methylsulfonyl)phenyl]sulfonyl}piperidine: Features a methylsulfonyl group instead of a piperidinosulfonyl group.
Uniqueness: 1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is unique due to the presence of both the trimethoxyphenyl and piperidinosulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H30N2O7S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxy-2-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H30N2O7S2/c1-26-15-14-16(29(22,23)20-10-6-4-7-11-20)19(18(28-3)17(15)27-2)30(24,25)21-12-8-5-9-13-21/h14H,4-13H2,1-3H3 |
InChI Key |
OTAPCWUWOUFWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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